1-(2-Bromoethyl)-2-methoxynaphthalene
CAS No.: 51972-95-3
Cat. No.: VC6281568
Molecular Formula: C13H13BrO
Molecular Weight: 265.15
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 51972-95-3 |
|---|---|
| Molecular Formula | C13H13BrO |
| Molecular Weight | 265.15 |
| IUPAC Name | 1-(2-bromoethyl)-2-methoxynaphthalene |
| Standard InChI | InChI=1S/C13H13BrO/c1-15-13-7-6-10-4-2-3-5-11(10)12(13)8-9-14/h2-7H,8-9H2,1H3 |
| Standard InChI Key | LDGAEWCTZVNYEJ-UHFFFAOYSA-N |
| SMILES | COC1=C(C2=CC=CC=C2C=C1)CCBr |
Introduction
Chemical Identity and Structural Characteristics
1-(2-Bromoethyl)-2-methoxynaphthalene belongs to the class of halogenated aromatic ethers. Its molecular formula is , with a molecular weight of 265.14 g/mol. The compound’s structure combines a naphthalene backbone with a methoxy (-OCH) group at position 2 and a 2-bromoethyl (-CHCHBr) substituent at position 1 (Figure 1) .
Table 1: Key Identifiers and Physical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 51972-95-3 | |
| Molecular Formula | ||
| Molecular Weight | 265.14 g/mol | |
| Structural Features | Methoxy (2-position), Bromoethyl (1-position) |
The bromoethyl group introduces significant steric and electronic effects, influencing reactivity in substitution and elimination reactions. The methoxy group, being electron-donating, enhances the aromatic ring’s electron density, potentially directing electrophilic attacks to specific positions .
Synthesis and Manufacturing Processes
Bromination of 2-Methoxynaphthalene Derivatives
A patent (US4628123A) describes the bromination of 2-methoxynaphthalene using bromine () in acetic acid, followed by dehalogenation with iron to yield mono-brominated products . While this process targets 2-methoxy-6-bromo-naphthalene, adapting the conditions—such as substituting ethylene dibromide or employing radical bromination—could theoretically yield the bromoethyl variant. Key steps include:
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Bromination: Reaction of 2-methoxynaphthalene with bromine in a carboxylic acid solvent (e.g., acetic acid) at 30–60°C.
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Debromination: Use of iron powder or chips to selectively remove bromine atoms, preserving the methoxy group .
Alkylation and Functionalization
Applications in Pharmaceutical and Organic Chemistry
While direct applications of 1-(2-Bromoethyl)-2-methoxynaphthalene are sparsely documented, its structural analogs play critical roles in drug synthesis. For example:
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Naproxen Intermediates: 2-Methoxynaphthalene derivatives are precursors to nonsteroidal anti-inflammatory drugs (NSAIDs) like naproxen . The bromoethyl group in 1-(2-Bromoethyl)-2-methoxynaphthalene could serve as a leaving group in nucleophilic substitution reactions, enabling carbon-carbon bond formation essential for drug scaffolds .
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Cross-Coupling Reactions: The compound’s bromine atom may participate in Suzuki-Miyaura or Buchwald-Hartwig couplings, facilitating the synthesis of biaryl or amine-containing structures .
| Hazard Type | Precautionary Measures |
|---|---|
| Skin Contact | Wear nitrile gloves; wash thoroughly with soap and water |
| Inhalation | Use fume hoods or respiratory protection |
| Storage | Store in a cool, dry place away from oxidizers |
Research Gaps and Future Directions
The discontinuation of 1-(2-Bromoethyl)-2-methoxynaphthalene highlights challenges in its synthesis or stability. Future studies could explore:
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Green Synthesis Routes: Catalytic methods using palladium or nickel to reduce bromine waste.
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Stability Studies: Investigating decomposition pathways under varying temperatures and pH.
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Biological Activity Screening: Assessing antimicrobial or anticancer potential given its structural similarity to bioactive naphthalenes .
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